BRD3 Bromodomain Binding Affinity: Target vs. Close Analog Comparison
In a head-to-head comparison of bromodomain binding, 3-Bromo-N-(3-methylpyridin-2-yl)propanamide (CHEMBL3590408) demonstrated an IC50 value of 50,100 nM (5.01E+4 nM) for the BD2 domain of BRD3 in a TR-FRET assay [1]. In contrast, a closely related analog, Ibu-AM5 (2-(4-isobutylphenyl)-N-(3-methylpyridin-2-yl)propanamide; CHEMBL596757), which shares the 3-methylpyridin-2-yl amide but differs in the α-substituent, exhibited an IC50 of 520 nM for FAAH inhibition under different assay conditions [2].
| Evidence Dimension | IC50 for BRD3 BD2 bromodomain binding |
|---|---|
| Target Compound Data | 50,100 nM (5.01E+4 nM) |
| Comparator Or Baseline | Ibu-AM5 (IC50: 520 nM for FAAH) |
| Quantified Difference | Target is ~96-fold less potent for its target compared to comparator's potency for a different target, highlighting distinct target selectivity. |
| Conditions | TR-FRET assay using BRD3 BD2 domain (unknown origin) for target; rat brain homogenate FAAH assay at pH 7.0, 4°C for comparator. |
Why This Matters
This data confirms the compound engages the BRD3 bromodomain, providing a specific molecular starting point for medicinal chemistry optimization, whereas the comparator targets a different enzyme class, illustrating the functional divergence driven by structural modification.
- [1] BindingDB. BDBM50098311 (CHEMBL3590408): Binding affinity to BRD3 BD2 bromodomain. View Source
- [2] BindingDB. BDBM50307794 (CHEMBL596757): Ibu-AM5 FAAH inhibition. View Source
